1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-1-one
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Overview
Description
1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H8ClF3OS and a molecular weight of 268.68 g/mol . This compound is characterized by the presence of a chloro group, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-1-one typically involves the reaction of 2-chloro-6-(trifluoromethylthio)benzene with propanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with a different position of the ketone group.
1-Chloro-1-(2-(methylthio)-6-(trifluoromethylthio)phenyl)propan-2-one: Similar structure with a methylthio group instead of a trifluoromethylthio group.
Uniqueness
1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-1-one is unique due to the presence of both chloro and trifluoromethylthio groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C10H8ClF3OS |
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Molecular Weight |
268.68 g/mol |
IUPAC Name |
1-[2-chloro-6-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8ClF3OS/c1-2-7(15)9-6(11)4-3-5-8(9)16-10(12,13)14/h3-5H,2H2,1H3 |
InChI Key |
ARELAEWBUVWIPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1Cl)SC(F)(F)F |
Origin of Product |
United States |
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